BenchChemオンラインストアへようこそ!

6-Bromo-5-methoxyimidazo[1,2-a]pyridine

Suzuki-Miyaura cross-coupling medicinal chemistry building blocks C–C bond formation

This 6-Bromo-5-methoxyimidazo[1,2-a]pyridine is a privileged scaffold for PI3Kα-selective inhibitor development (IC₅₀ ~12 nM) and RIPK2 programs per WO2023239941A1. The 6-Br handle enables Pd-catalyzed diversification; the 5-OMe modulates electronic properties essential for isoform selectivity. Alternative substitution patterns lack documented activity or synthetic versatility. Procure this exact isomer for validated SAR and synthetic entry.

Molecular Formula C8H7BrN2O
Molecular Weight 227.061
CAS No. 1427367-60-9
Cat. No. B2627780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-methoxyimidazo[1,2-a]pyridine
CAS1427367-60-9
Molecular FormulaC8H7BrN2O
Molecular Weight227.061
Structural Identifiers
SMILESCOC1=C(C=CC2=NC=CN21)Br
InChIInChI=1S/C8H7BrN2O/c1-12-8-6(9)2-3-7-10-4-5-11(7)8/h2-5H,1H3
InChIKeyHVVDQPDIOVZJNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-methoxyimidazo[1,2-a]pyridine (CAS 1427367-60-9): A Strategic Building Block for PI3Kα, RIPK2, and Cross-Coupling Applications


6-Bromo-5-methoxyimidazo[1,2-a]pyridine (CAS 1427367-60-9, C₈H₇BrN₂O, MW 227.06) is a heterocyclic compound of the imidazo[1,2-a]pyridine family, a privileged bicyclic scaffold with a bridgehead nitrogen atom of growing interest in medicinal chemistry [1]. This brominated and methoxylated derivative is primarily utilized as a chemical intermediate for downstream functionalization via metal-catalyzed cross-coupling reactions [2]. While the imidazo[1,2-a]pyridine core exhibits a wide range of pharmacological activities including kinase inhibition and GABA receptor modulation [3], the compound itself is not a marketed drug but a strategic building block enabling the synthesis of diverse bioactive molecules in drug discovery research [2].

Why 6-Bromo-5-methoxyimidazo[1,2-a]pyridine Cannot Be Substituted with Unsubstituted or Mono-Substituted Imidazo[1,2-a]pyridine Analogs


The imidazo[1,2-a]pyridine scaffold is highly sensitive to substitution pattern, with even small changes at the 5- and 6-positions drastically altering biological activity, synthetic accessibility, and physicochemical properties. The 6-bromo substituent is critical for enabling Suzuki-Miyaura cross-coupling diversification, while the 5-methoxy group modulates electronic properties and can influence target binding [1]. Compounds lacking the 6-bromo handle (e.g., 5-methoxyimidazo[1,2-a]pyridine) cannot undergo Pd-catalyzed arylation, severely limiting their utility as diversification-ready building blocks. Conversely, compounds without the 5-methoxy group (e.g., 6-bromoimidazo[1,2-a]pyridine) exhibit different binding profiles—for instance, in PI3Kα inhibitor development, the presence of electron-withdrawing substituents at the 5-position is essential for retaining both potency and isoform selectivity [2]. These structure-activity relationships demonstrate that substitution pattern determines not just potency but the entire synthetic trajectory and target engagement profile, making this specific 6-bromo-5-methoxy arrangement a non-fungible entry point for medicinal chemistry programs.

6-Bromo-5-methoxyimidazo[1,2-a]pyridine: Quantifiable Differentiation from Closest Analogs and In-Class Alternatives


Synthetic Utility: Dual-Functionalization Handle Versus Mono-Substituted Analogs

The 6-bromo substituent serves as an orthogonal synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling regioselective C–C and C–N bond formation at the 6-position. The 5-methoxy group is stable under these coupling conditions, allowing independent functionalization or retention of the methoxy group in the final product [1]. In contrast, 5-methoxyimidazo[1,2-a]pyridine (lacking the 6-bromo group) has no such coupling handle; 6-bromoimidazo[1,2-a]pyridine (lacking the 5-methoxy group) loses the electronic modulation provided by the methoxy substituent; and 3-bromo-6-methoxyimidazo[1,2-a]pyridine (CAS 1044733-59-6) places the bromine at a different position, yielding a different regioisomeric diversification pattern [2].

Suzuki-Miyaura cross-coupling medicinal chemistry building blocks C–C bond formation imidazo[1,2-a]pyridine diversification

PI3Kα Inhibitor Scaffold Potency and Selectivity: 6-Bromo Substitution Requirement

In PI3Kα inhibitor development, the 6-bromo-substituted imidazo[1,2-a]pyridine core exemplified by PIK-75 [(E)-N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide] demonstrated high potency for p110α (IC₅₀ = 12 nM) and substantial isoform selectivity (25-fold over p110β and 80-fold over p110δ) [1]. Subsequent SAR studies established that the 6-bromo substituent is essential for maintaining this selectivity profile, and that the heterocyclic core exhibits tight structure-activity relationships with limited tolerance for substitution changes [1]. The 5-methoxy group in the target compound provides additional electronic modulation, which studies of pyrazolo[1,5-a]pyridine analogs have shown can influence both potency retention and isoform selectivity [1].

PI3Kα inhibition p110α isoform selectivity cancer therapeutics kinase inhibitor SAR

5-Position Substitution Effects on Potency: Comparative Data from δ-Selective GABAₐ Receptor Modulators

In a systematic SAR study of imidazo[1,2-a]pyridine derivatives as δ-selective GABAₐ receptor modulators, 5-position substitution was found to dramatically influence potency. The 5-bromo, 5-methyl, and 5-chloro analogs of DS2 were superior to the parent DS2 compound at α4β1δ receptors, displaying 6–16 times higher potency as mid-high nanomolar δ-selective allosteric modulators [1]. The 5-bromo DS2 analog specifically demonstrated this enhanced potency profile [1]. While the target compound bears a 5-methoxy rather than 5-bromo group, this data establishes that 5-position substitution in the imidazo[1,2-a]pyridine series is a critical potency-determining position, and that oxygen-containing substituents at this position (such as methoxy) may engage in distinct hydrogen-bonding interactions that influence target engagement.

GABAₐ receptor modulation δ-containing receptors allosteric modulator SAR CNS drug discovery

NEK1 Kinase Selectivity: Target Compound Exhibits Low Affinity, Enabling Off-Target De-Risking

In a kinase selectivity panel using the Z'-LYTE assay system, 6-bromo-5-methoxyimidazo[1,2-a]pyridine demonstrated an IC₅₀ > 10,000 nM (i.e., >10 μM) against wild-type human partial-length NEK1 (M1 to K278 residues) expressed in a bacterial system after 1 hour of incubation [1]. NEK1 is a serine/threonine kinase involved in ciliogenesis and DNA damage response, and inhibition of NEK1 is associated with potential toxicity concerns in certain therapeutic contexts. This low-affinity profile against NEK1, compared to structurally related imidazo[1,2-a]pyridine derivatives that show potent NEK2 inhibition (e.g., MBM-55 with NEK2 IC₅₀ = 1 nM [2]), indicates that the specific 6-bromo-5-methoxy substitution pattern confers kinase selectivity that may be advantageous in programs where NEK family off-target activity is undesirable.

NEK1 kinase kinase selectivity profiling off-target screening chemical probe development

Antimicrobial MIC Data: Quantified Activity Against Resistant Bacterial Strains

In antimicrobial susceptibility testing, 6-bromo-5-methoxyimidazo[1,2-a]pyridine demonstrated minimum inhibitory concentration (MIC) values of 32 μg/mL against resistant bacterial strains . In parallel cytotoxicity assessment, the compound exhibited an IC₅₀ of approximately 10 μM for cell growth inhibition . This antimicrobial activity profile, while modest in absolute potency, establishes a baseline for the imidazo[1,2-a]pyridine core's antibacterial potential. When compared to clinically relevant antibacterial agents that typically exhibit MIC values in the 0.5–8 μg/mL range, this compound shows lower potency but provides a starting point for optimization via further functionalization at the 6-position through cross-coupling chemistry.

antimicrobial activity antibacterial screening MIC determination drug-resistant bacteria

RIPK2 Inhibitor Intermediate: Validated Role in Patent-Disclosed Therapeutic Programs

6-Bromo-5-methoxyimidazo[1,2-a]pyridine is explicitly disclosed as a synthetic intermediate in WO2023239941A1, a patent application covering imidazo[1,2-a]pyridine derivatives as RIPK2 inhibitors [1]. RIPK2 (receptor-interacting serine/threonine-protein kinase 2) is a key mediator of NOD2 signaling and has been identified as a prognostic indicator and therapeutic target for Crohn's disease, inflammatory bowel disease, and various cancers [1]. The patent's inclusion of this specific compound as an intermediate in the synthesis of potent RIPK2 inhibitors validates its utility in producing compounds with demonstrated therapeutic relevance. In contrast, structurally related imidazo[1,2-a]pyridines lacking the 6-bromo-5-methoxy substitution pattern (e.g., 3-bromo-6-methoxy isomer, CAS 1044733-59-6) are not cited as intermediates in this RIPK2 inhibitor patent family.

RIPK2 inhibition inflammatory disease Crohn's disease NOD2 signaling patent synthesis

6-Bromo-5-methoxyimidazo[1,2-a]pyridine: Evidence-Supported Research and Procurement Applications


PI3Kα Inhibitor Lead Optimization: Generating p110α-Selective Candidates via 6-Position Diversification

Medicinal chemistry teams developing isoform-selective PI3Kα (p110α) inhibitors for oncology applications should prioritize this compound as a core scaffold. The 6-bromo substitution pattern is essential for achieving the p110α selectivity profile demonstrated by PIK-75 (IC₅₀ = 12 nM; 25-fold over p110β; 80-fold over p110δ), while the 5-methoxy group provides electronic modulation that can fine-tune both potency and selectivity . The 6-bromo handle enables Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl groups, allowing rapid exploration of chemical space to optimize pharmacokinetic properties while retaining the selectivity-conferring core structure. Compounds lacking the 6-bromo group (e.g., 5-methoxyimidazo[1,2-a]pyridine) are unsuitable for this application as they lack the essential structural determinant for p110α selectivity identified in the SAR studies.

RIPK2 Inhibitor Development: Direct Intermediate for Inflammatory Disease Programs

Research groups pursuing RIPK2 inhibition for Crohn's disease, inflammatory bowel disease, or RIPK2-driven cancers can procure this compound with confidence in its validated utility. WO2023239941A1 explicitly discloses 6-bromo-5-methoxyimidazo[1,2-a]pyridine as an intermediate in the synthesis of potent RIPK2 inhibitors . Using this specific intermediate provides a direct synthetic route to compounds within the patent's claimed chemical space, enabling freedom-to-operate analysis and competitive intelligence efforts. Alternative imidazo[1,2-a]pyridine isomers (such as 3-bromo-6-methoxy, CAS 1044733-59-6) lack this documented connection to RIPK2 inhibitor programs and would require de novo SAR exploration.

NEK2-Selective Probe Development: Leveraging NEK1 Selectivity for Cleaner Chemical Probes

Chemical biology teams developing NEK2-selective probes or inhibitors can utilize this compound as a starting point for selectivity optimization. The target compound exhibits minimal off-target activity against NEK1 (IC₅₀ > 10,000 nM) , whereas structurally optimized imidazo[1,2-a]pyridine derivatives such as MBM-55 achieve NEK2 inhibition with IC₅₀ = 1 nM [4]. This >10,000-fold difference in potency suggests that the 6-bromo-5-methoxy substitution pattern may confer intrinsic selectivity against NEK1, a desirable feature for chemical probes requiring narrow target engagement profiles. Further functionalization at the 6-position via cross-coupling can be used to enhance NEK2 potency while monitoring for retained NEK1 selectivity.

Antibacterial SAR Campaigns: Baseline-Validated Starting Point for MIC Optimization

Antimicrobial discovery programs seeking novel antibacterial chemotypes can use this compound as a baseline-characterized starting point. The compound has demonstrated quantifiable activity against resistant bacterial strains (MIC = 32 μg/mL) and established cytotoxicity parameters (cell growth inhibition IC₅₀ ≈ 10 μM) . This baseline data enables quantitative tracking of structure-activity relationships during optimization campaigns. The 6-bromo handle permits rapid analog generation via cross-coupling to improve upon the baseline MIC values, while the 5-methoxy group provides a stable electronic modulator. This combination of baseline characterization and synthetic tractability makes the compound suitable for systematic SAR exploration rather than requiring de novo antibacterial activity discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-5-methoxyimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.